

Commercial Availability and Research Applications of 8-Methyloctadecanoyl-CoA

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 8-Methyloctadecanoyl-CoA

Cat. No.: B15550032

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction: **8-Methyloctadecanoyl-CoA** is a branched-chain fatty acyl-coenzyme A (CoA) molecule. As a C19 iso-fatty acid derivative, it represents a unique substrate for studying lipid metabolism, particularly the pathways involved in the processing of non-linear fatty acids. Branched-chain fatty acids are found in various organisms and have been implicated in a range of biological processes, from membrane fluidity to cellular signaling. The study of **8-Methyloctadecanoyl-CoA** can, therefore, provide valuable insights into the enzymatic machinery and metabolic fates associated with these atypical lipids. This document provides an overview of commercial sources for obtaining this specialized biochemical and detailed protocols for its potential research applications.

Commercial Sources for Synthetic 8-Methyloctadecanoyl-CoA

8-Methyloctadecanoyl-CoA is a highly specialized biochemical that is not typically available as a stock item from major chemical suppliers. Researchers requiring this molecule will likely need to obtain it through custom synthesis services. Several companies specialize in the synthesis of complex lipids and acyl-CoA derivatives and can be contracted to produce **8-Methyloctadecanoyl-CoA** to desired purity and specifications.

When sourcing custom synthesis, it is recommended to provide the supplier with detailed requirements, including desired quantity, purity (typically >95%), and any specific analytical

data required for verification (e.g., HPLC, Mass Spectrometry, NMR).

Table 1: Potential Custom Synthesis Providers

Company	Service	Website
Avanti Polar Lipids	Custom Lipid Synthesis	avantilipids.com
Cayman Chemical	Custom Chemical Synthesis	caymanchem.com
Echelon Biosciences	Custom Synthesis	echelon-inc.com
Toronto Research Chemicals	Custom Synthesis	trc-canada.com
Larodan	Custom Lipid Synthesis	larodan.com

Note: This list is not exhaustive and other custom synthesis providers may be available. It is advisable to contact multiple vendors to compare quotes and timelines.

Applications in Research

The unique structure of **8-Methyloctadecanoyl-CoA** makes it a valuable tool for a variety of research applications, primarily focused on elucidating the metabolism and biological roles of branched-chain fatty acids.

- Enzyme Substrate Specificity Studies: **8-Methyloctadecanoyl-CoA** can be used as a substrate to investigate the specificity of enzymes involved in fatty acid metabolism, such as acyl-CoA synthetases, acyl-CoA dehydrogenases, and carnitine palmitoyltransferases. Comparing the kinetics of these enzymes with **8-Methyloctadecanoyl-CoA** versus straight-chain acyl-CoAs can reveal structural determinants for substrate recognition and processing.
- Fatty Acid β -Oxidation Studies: The metabolism of branched-chain fatty acids often involves alternative enzymatic pathways compared to their straight-chain counterparts. **8-Methyloctadecanoyl-CoA** can be used in cellular or in vitro assays to study the process of branched-chain fatty acid β -oxidation and identify the specific enzymes and intermediates involved.
- Lipidomics and Metabolic Labeling: As a stable isotope-labeled standard (e.g., with ^{13}C or ^{2}H), **8-Methyloctadecanoyl-CoA** can be used in lipidomics studies to trace the metabolic

fate of branched-chain fatty acids within cells or organisms. This can help to identify novel metabolic pathways and downstream lipid species.

- Investigation of Cellular Signaling: Fatty acids and their CoA derivatives can act as signaling molecules. **8-Methyloctadecanoyl-CoA** can be introduced to cell culture systems to investigate its effects on cellular processes such as gene expression, protein acylation, and membrane composition.

Experimental Protocols

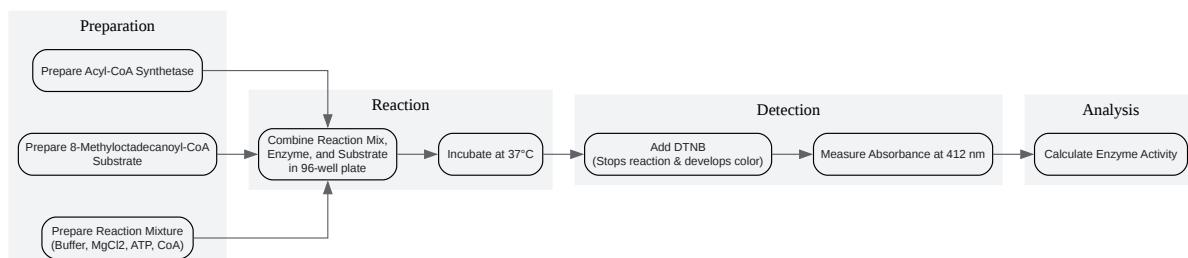
The following are detailed protocols that can be adapted for the use of **8-Methyloctadecanoyl-CoA** in key experiments.

Protocol 1: In Vitro Acyl-CoA Synthetase Activity Assay

This protocol measures the activity of an acyl-CoA synthetase (ACS) enzyme using **8-Methyloctadecanoyl-CoA** as a substrate. The assay is based on the spectrophotometric detection of the reaction product.

Materials:

- Purified or recombinant acyl-CoA synthetase
- **8-Methyloctadecanoyl-CoA** (custom synthesized)
- Coenzyme A (CoA)
- ATP
- Tris-HCl buffer (pH 7.5)
- MgCl₂
- DTNB (5,5'-dithiobis-(2-nitrobenzoic acid))
- 96-well microplate
- Spectrophotometer


Procedure:

- Prepare a reaction mixture: In a microcentrifuge tube, prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, ATP, and CoA.
- Prepare the substrate: Prepare a stock solution of **8-Methyloctadecanoyl-CoA** in an appropriate solvent (e.g., ethanol or DMSO) and dilute it to the desired final concentration in the reaction buffer.
- Initiate the reaction: In a 96-well plate, add the reaction mixture and the acyl-CoA synthetase enzyme. To start the reaction, add the **8-Methyloctadecanoyl-CoA** substrate.
- Incubate: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a set period (e.g., 10-30 minutes).
- Stop the reaction and detect the product: Stop the reaction by adding DTNB solution. DTNB reacts with the free CoA produced during the reaction to form a colored product that can be measured at 412 nm.
- Calculate activity: The rate of the reaction is determined by measuring the increase in absorbance over time. Enzyme activity can be calculated using the molar extinction coefficient of the DTNB product.

Table 2: Typical Reaction Concentrations for Acyl-CoA Synthetase Assay

Component	Final Concentration
Tris-HCl (pH 7.5)	100 mM
MgCl ₂	10 mM
ATP	5 mM
Coenzyme A	0.5 mM
8-Methyloctadecanoyl-CoA	10-100 µM
Acyl-CoA Synthetase	1-10 µg
DTNB	1 mM

Workflow Diagram:

[Click to download full resolution via product page](#)

Caption: Workflow for the in vitro Acyl-CoA Synthetase assay.

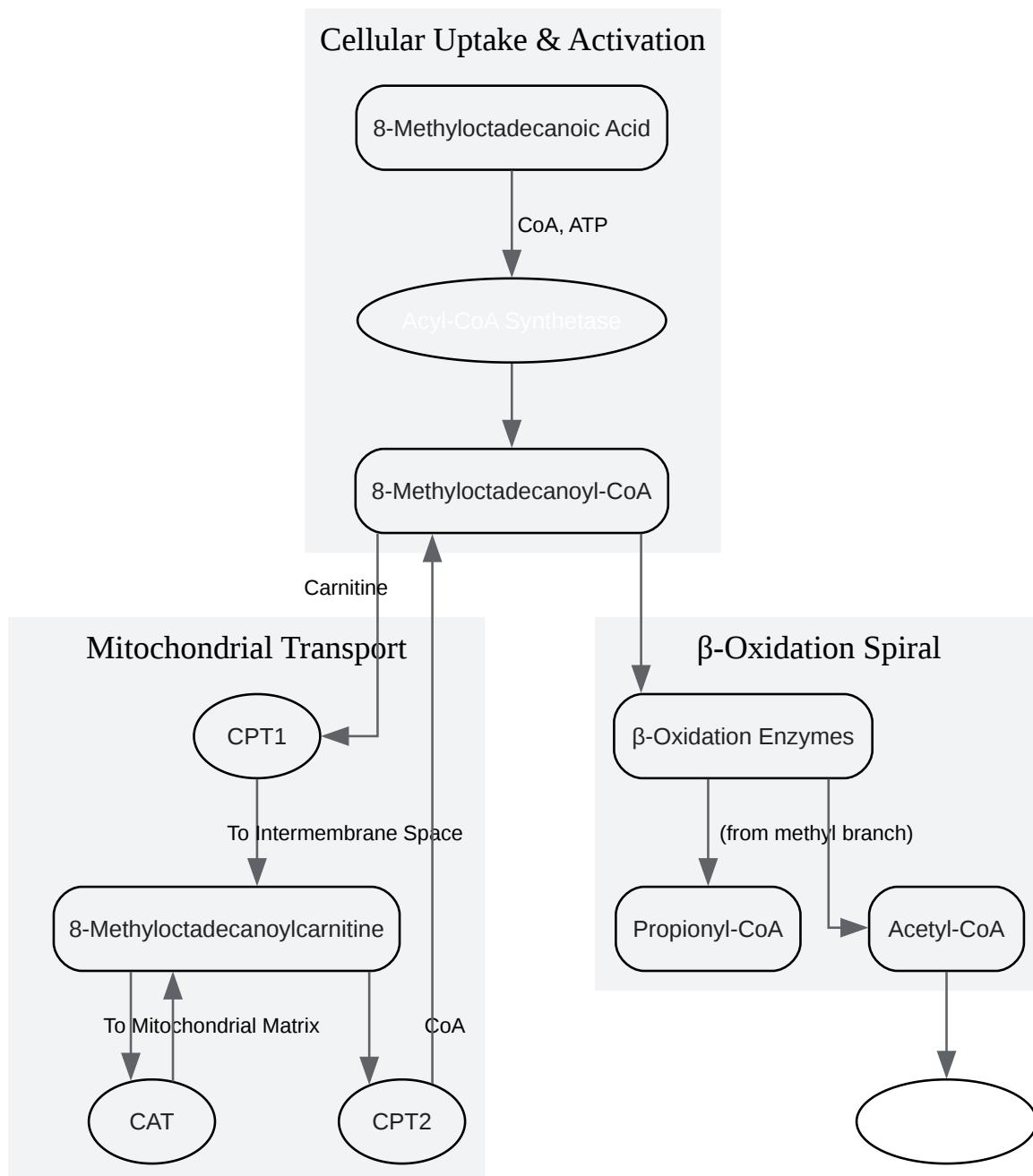
Protocol 2: Cellular Fatty Acid β -Oxidation Assay using Radiolabeled Substrate

This protocol measures the rate of β -oxidation of 8-Methyloctadecanoic acid in cultured cells by quantifying the production of radiolabeled acid-soluble metabolites.

Materials:

- Cultured cells (e.g., hepatocytes, myotubes)
- [^{14}C]-8-Methyloctadecanoic acid (requires custom radiosynthesis)
- Cell culture medium
- Bovine Serum Albumin (BSA), fatty acid-free
- Perchloric acid (PCA)

- Scintillation cocktail
- Scintillation counter


Procedure:

- Prepare the radiolabeled substrate: Complex [¹⁴C]-8-Methyloctadecanoic acid with fatty acid-free BSA in cell culture medium.
- Cell treatment: Plate cells in a multi-well plate. On the day of the experiment, replace the culture medium with the medium containing the radiolabeled substrate.
- Incubation: Incubate the cells for a defined period (e.g., 1-4 hours) at 37°C in a CO₂ incubator.
- Stop the reaction: Stop the oxidation process by adding ice-cold perchloric acid to the cells.
- Separate acid-soluble metabolites: Centrifuge the samples to pellet the protein and cell debris. The supernatant contains the acid-soluble metabolites (ASMs), which include [¹⁴C]-acetyl-CoA and other small radiolabeled molecules produced during β-oxidation.
- Quantify radioactivity: Transfer an aliquot of the supernatant to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
- Normalize data: The amount of radioactivity in the ASM fraction is normalized to the total protein content of the cells.

Table 3: Typical Conditions for Cellular β-Oxidation Assay

Parameter	Condition
Cell type	Primary hepatocytes or C2C12 myotubes
Radiolabeled Substrate	[¹⁴ C]-8-Methyloctadecanoic acid
Substrate Concentration	50-200 µM
BSA Concentration	1% (w/v)
Incubation Time	1-4 hours
Stopping Agent	6% Perchloric Acid

Signaling Pathway Diagram:

[Click to download full resolution via product page](#)

Caption: Branched-chain fatty acid β -oxidation pathway.

Analytical Characterization

Accurate characterization of synthesized **8-Methyloctadecanoyl-CoA** is crucial for interpreting experimental results.

- Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the gold standard for acyl-CoA analysis. Reversed-phase chromatography can separate **8-Methyloctadecanoyl-CoA** from other lipids, and tandem mass spectrometry provides sensitive and specific detection and quantification.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR can confirm the structure of the acyl chain and the CoA moiety, providing unambiguous identification of the synthesized product.

Table 4: Expected Mass Spectrometry Fragments for **8-Methyloctadecanoyl-CoA**

Ion Mode	Precursor Ion (m/z)	Key Fragment Ions (m/z)	Fragment Identity
Positive	$[\text{M}+\text{H}]^+$	$[\text{M}+\text{H} - 507]^+$	Acyl chain fragment
Positive	$[\text{M}+\text{H}]^+$	768.1	Coenzyme A
Negative	$[\text{M}-\text{H}]^-$	$[\text{M}-\text{H} - 427]^-$	Acyl chain fragment

Disclaimer: These protocols are intended as a guide and may require optimization for specific experimental systems. The synthesis and handling of specialized biochemicals should be performed by trained personnel in a laboratory setting.

- To cite this document: BenchChem. [Commercial Availability and Research Applications of 8-Methyloctadecanoyl-CoA]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15550032#commercial-sources-for-synthetic-8-methyloctadecanoyl-coa\]](https://www.benchchem.com/product/b15550032#commercial-sources-for-synthetic-8-methyloctadecanoyl-coa)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com